3-(Propan-2-yl)cyclohexane-1-thiol
Description
3-(Propan-2-yl)cyclohexane-1-thiol is an alicyclic thiol characterized by a cyclohexane ring substituted with a thiol (-SH) group at position 1 and an isopropyl (-CH(CH₃)₂) group at position 2. Its molecular formula is C₉H₁₈S, with a molecular weight of 158.3 g/mol. Thiols are known for their strong odor, nucleophilicity, and ability to form disulfide bonds. This compound’s steric and electronic properties are influenced by the bulky isopropyl substituent, which may impact its reactivity and physical characteristics, such as boiling point and solubility in polar solvents.
Properties
Molecular Formula |
C9H18S |
|---|---|
Molecular Weight |
158.31 g/mol |
IUPAC Name |
3-propan-2-ylcyclohexane-1-thiol |
InChI |
InChI=1S/C9H18S/c1-7(2)8-4-3-5-9(10)6-8/h7-10H,3-6H2,1-2H3 |
InChI Key |
QPZKBFKNTOOXQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCC(C1)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)cyclohexane-1-thiol typically involves the thiolation of a cyclohexane derivative. One common method is the reaction of 3-(Propan-2-yl)cyclohexanol with a thiolating agent such as hydrogen sulfide or thiourea under acidic conditions. The reaction proceeds through the formation of a thiol intermediate, which is then isolated and purified.
Industrial Production Methods
In an industrial setting, the production of 3-(Propan-2-yl)cyclohexane-1-thiol may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process typically includes steps such as the preparation of the starting material, thiolation reaction, and purification through distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)cyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Propan-2-yl)cyclohexane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)cyclohexane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Research Implications
- Characterization Methods : Tools like GC/MS-MS (used in BPA degradation studies ) and wavefunction analysis (via Multiwfn ) could elucidate electronic properties and reaction pathways.
- Environmental Relevance: Thiols and their oxidized products (disulfides) may exhibit distinct environmental persistence compared to aromatic analogues like 4-isopropenylphenol .
Biological Activity
3-(Propan-2-yl)cyclohexane-1-thiol, also known as isopropyl cyclohexanethiol, is a sulfur-containing organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C10H18S
- Molecular Weight : 174.31 g/mol
- IUPAC Name : 3-(Propan-2-yl)cyclohexane-1-thiol
- CAS Number : [not specified in search results]
3-(Propan-2-yl)cyclohexane-1-thiol exhibits biological activity primarily through its interaction with various biochemical pathways. The thiol group (-SH) in the compound allows it to participate in redox reactions and interact with reactive oxygen species (ROS), potentially influencing oxidative stress pathways. Additionally, thiols can modulate enzyme activities by acting as reducing agents or through the formation of mixed disulfides.
Antioxidant Activity
Research indicates that thiol compounds can exhibit significant antioxidant properties. The presence of the thiol group in 3-(Propan-2-yl)cyclohexane-1-thiol suggests it may scavenge free radicals and reduce oxidative damage in cells. This property is crucial for protecting cells from oxidative stress-related diseases.
Antimicrobial Activity
Preliminary studies suggest that thiol-containing compounds may exhibit antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic processes. Future research could elucidate the specific antimicrobial spectrum and effectiveness of 3-(Propan-2-yl)cyclohexane-1-thiol.
Case Studies and Experimental Data
While specific case studies on 3-(Propan-2-yl)cyclohexane-1-thiol are scarce, related compounds have been studied extensively:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
